![molecular formula C16H25NO B12591082 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol CAS No. 873071-69-3](/img/structure/B12591082.png)
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol is an organic compound with a complex structure that includes a cyclohexyl ring, a dimethylaminoethyl group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylaminoethyl group. Common synthetic routes include:
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of Dimethylaminoethyl Group: This step often involves the reaction of cyclohexyl derivatives with dimethylaminoethyl chloride under basic conditions.
Phenol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexyl ring.
Substitution: Both the phenol and dimethylaminoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the cyclohexyl ring can produce various cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its analgesic properties may be attributed to its interaction with pain receptors and inhibition of pain signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-(Dimethylamino)ethoxy}ethanol: This compound shares the dimethylaminoethyl group but has different functional groups and properties.
Cyclohexylphenol Derivatives: Compounds with similar cyclohexyl and phenol structures but different substituents.
Uniqueness
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
873071-69-3 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
3-[(1R,2R)-2-[2-(dimethylamino)ethyl]cyclohexyl]phenol |
InChI |
InChI=1S/C16H25NO/c1-17(2)11-10-13-6-3-4-9-16(13)14-7-5-8-15(18)12-14/h5,7-8,12-13,16,18H,3-4,6,9-11H2,1-2H3/t13-,16-/m1/s1 |
InChI-Schlüssel |
ZBUBDEGRONRHDZ-CZUORRHYSA-N |
Isomerische SMILES |
CN(C)CC[C@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
Kanonische SMILES |
CN(C)CCC1CCCCC1C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
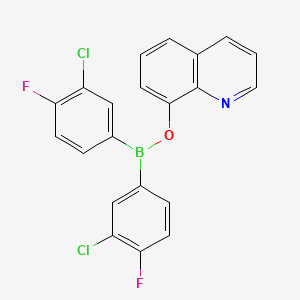
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
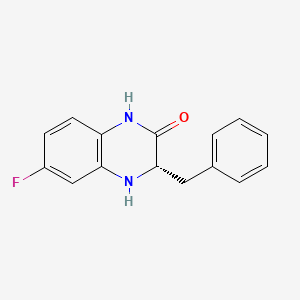
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
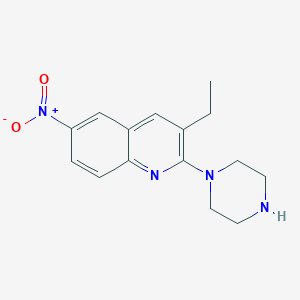
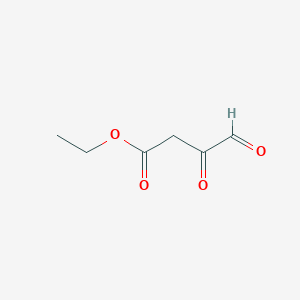
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
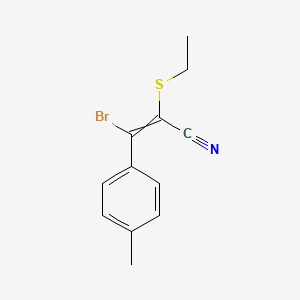
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

